2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-BENZYLPROPANAMIDE
Overview
Description
2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-BENZYLPROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dihydropyrimidinyl group, a phenylethyl group, and a benzylpropanamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-BENZYLPROPANAMIDE typically involves multiple steps, including the formation of the dihydropyrimidinyl core, the introduction of the phenylethyl group, and the attachment of the benzylpropanamide moiety. Common synthetic routes may involve:
Formation of the Dihydropyrimidinyl Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Phenylethyl Group: This step may involve the alkylation of the dihydropyrimidinyl core with a phenylethyl halide in the presence of a base.
Attachment of the Benzylpropanamide Moiety: This can be accomplished through a nucleophilic substitution reaction, where the thiol group of the dihydropyrimidinyl core reacts with a benzylpropanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-BENZYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used for amide formation.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohols.
Substitution: Amides or other derivatives.
Scientific Research Applications
2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-BENZYLPROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-BENZYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-phenylpropanamide
- **2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-methylpropanamide
Uniqueness
2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-BENZYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylpropanamide moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[6-amino-4-oxo-1-(2-phenylethyl)pyrimidin-2-yl]sulfanyl-N-benzylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-16(21(28)24-15-18-10-6-3-7-11-18)29-22-25-20(27)14-19(23)26(22)13-12-17-8-4-2-5-9-17/h2-11,14,16H,12-13,15,23H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHADCNILPVQELE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)SC2=NC(=O)C=C(N2CCC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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